
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO4. It is commonly known as Cyclopropanecarboxylic acid, isopropyl nitroethyl ester. This compound is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition can lead to the development of new drugs that target these enzymes and their associated metabolic pathways.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has been shown to have a range of biochemical and physiological effects. Inhibition of ACAT and DGAT can lead to a decrease in the accumulation of triglycerides and cholesterol in the liver and other tissues. This can improve insulin sensitivity and reduce the risk of developing metabolic disorders such as obesity and diabetes.
実験室実験の利点と制限
One of the advantages of using Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This can facilitate the study of these enzymes and their associated metabolic pathways. However, the compound's potency can also be a limitation, as it may lead to non-specific inhibition of other enzymes and interfere with the normal functioning of cells.
将来の方向性
There are several future directions for the study of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)). One potential area of research is the development of new drugs that target ACAT and DGAT for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the study of the compound's effects on other enzymes and metabolic pathways. This could lead to the discovery of new biochemical tools and potential drug targets. Finally, further research is needed to understand the compound's potential limitations and to develop strategies to overcome them.
Conclusion:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) is a unique chemical compound with a wide range of scientific research applications. Its ability to act as a potent inhibitor of certain enzymes makes it a valuable tool for the study of metabolic pathways and the development of new drugs for the treatment of metabolic disorders. However, its potency can also be a limitation, and further research is needed to understand its potential limitations and to develop strategies to overcome them. Overall, Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) holds great promise for the future of scientific research.
合成法
The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves the reaction of cyclopropanecarboxylic acid with isopropyl nitrite in the presence of an acid catalyst. This reaction results in the formation of the nitroester product. The nitroester is then treated with ethyl alcohol to form the ethyl ester of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)).
科学的研究の応用
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has a wide range of scientific research applications. It is commonly used as a biochemical tool in the study of enzyme activity. This compound is a potent inhibitor of certain enzymes, including acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). These enzymes play a crucial role in lipid metabolism, and their inhibition can lead to the development of new drugs for the treatment of metabolic disorders such as obesity and diabetes.
特性
CAS番号 |
174574-80-2 |
|---|---|
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC名 |
ethyl 2-nitro-3-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(11)7-6(5(2)3)8(7)10(12)13/h5-8H,4H2,1-3H3 |
InChIキー |
NDSBDRHNTJITDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
正規SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
同義語 |
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




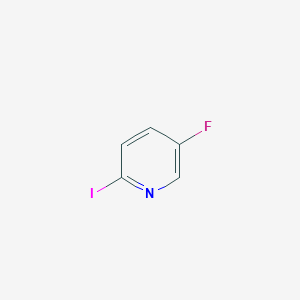


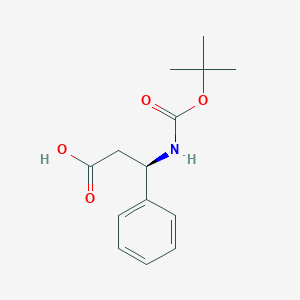


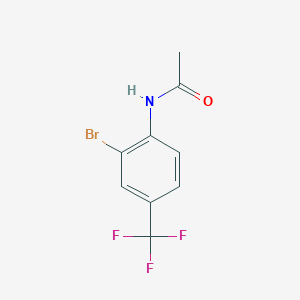
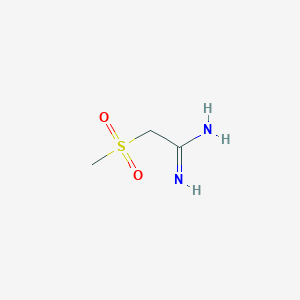
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
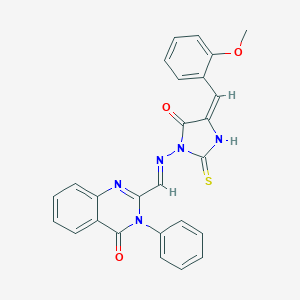


![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)